molecular formula C8H5F2NO5 B13619861 2,6-Difluoro-3-nitromandelic acid

2,6-Difluoro-3-nitromandelic acid

Cat. No.: B13619861
M. Wt: 233.13 g/mol
InChI Key: ZWUYLTXKUIFODD-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-nitromandelic acid typically involves the nitration of 2,6-difluoromandelic acid. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction temperature and time are carefully monitored to ensure the selective nitration of the desired position on the mandelic acid backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-3-nitromandelic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-3-nitrobenzoic acid: Similar structure but lacks the mandelic acid backbone.

    2,6-Difluoromandelic acid: Similar structure but lacks the nitro group.

    3-Nitromandelic acid: Similar structure but lacks the fluorine atoms.

Uniqueness

2,6-Difluoro-3-nitromandelic acid is unique due to the combination of fluorine atoms and a nitro group on the mandelic acid backbone

Properties

Molecular Formula

C8H5F2NO5

Molecular Weight

233.13 g/mol

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5F2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

ZWUYLTXKUIFODD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(C(=O)O)O)F

Origin of Product

United States

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